(2S,6S)-2,6-dimethylpiperidine
Overview
Description
(2S,6S)-2,6-dimethylpiperidine is a chiral organic compound belonging to the class of piperidines Piperidines are six-membered heterocyclic compounds containing one nitrogen atom The (2S,6S) configuration indicates the specific stereochemistry of the molecule, where both methyl groups are positioned on the same side of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-2,6-dimethylpiperidine can be achieved through several methods. One common approach involves the catalytic hydrogenation of 2,6-dimethylpyridine. This reaction typically uses a palladium or platinum catalyst under hydrogen gas at elevated pressures and temperatures. Another method involves the asymmetric reduction of 2,6-dimethylpyridine using chiral catalysts to obtain the desired (2S,6S) configuration.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions. The choice of catalyst, pressure, temperature, and solvent are critical factors in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
(2S,6S)-2,6-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Functionalized piperidine derivatives with different substituents on the nitrogen or carbon atoms.
Scientific Research Applications
(2S,6S)-2,6-dimethylpiperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Investigated for its potential use in the development of pharmaceutical agents, particularly in the synthesis of drugs targeting the central nervous system.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (2S,6S)-2,6-dimethylpiperidine depends on its specific application. In biological systems, it may act as a ligand binding to specific receptors, influencing signaling pathways and physiological responses. The molecular targets and pathways involved can vary, but typically include interactions with neurotransmitter receptors or enzymes involved in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(2R,6R)-2,6-dimethylpiperidine: The enantiomer of (2S,6S)-2,6-dimethylpiperidine, with opposite stereochemistry.
2,6-dimethylpiperidine: The racemic mixture containing both (2S,6S) and (2R,6R) enantiomers.
2,6-dimethylpyridine: The precursor used in the synthesis of this compound.
Uniqueness
The (2S,6S) configuration of 2,6-dimethylpiperidine imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This stereochemistry can be crucial in applications requiring high enantioselectivity, such as in the synthesis of chiral drugs or in asymmetric catalysis.
Properties
IUPAC Name |
(2S,6S)-2,6-dimethylpiperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6-4-3-5-7(2)8-6/h6-8H,3-5H2,1-2H3/t6-,7-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGKUVSVPIIUCF-BQBZGAKWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@@H](N1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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